molecular formula C8H7FO3S B1342529 3-Fluoro-4-(methylsulfonyl)benzaldehyde CAS No. 254878-95-0

3-Fluoro-4-(methylsulfonyl)benzaldehyde

Cat. No. B1342529
M. Wt: 202.2 g/mol
InChI Key: ATFKDQOGYYWXIY-UHFFFAOYSA-N
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Patent
US07902375B2

Procedure details

Methane sulfinic acid sodium salt (20.1 g, 200 mmol) is added to a stirred solution of 3,4-difluorobenzaldehyde (22.5 g, 158 miol) in dry DMSO (200 ml) at 75° C. After 2 hours the reaction is poured onto ice-water (200 ml). The precipitate is filtered, washed with water and dissolved in chloroform (400 ml). The organic extract is washed with water (2×200 ml), dried over MgSO4, filtered, and the solvent is removed to give the title compound as a white solid.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[CH3:2][S:3]([O-:5])=[O:4].[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1F)[CH:10]=[O:11]>CS(C)=O>[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[S:3]([CH3:2])(=[O:5])=[O:4])[CH:10]=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
[Na+].CS(=O)[O-]
Name
Quantity
22.5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 2 hours the reaction is poured onto ice-water (200 ml)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.